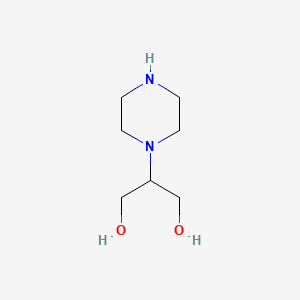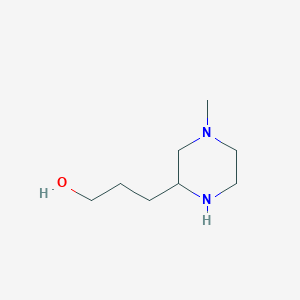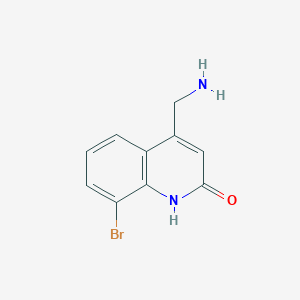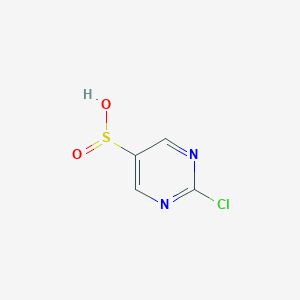![molecular formula C5H5N5 B13110337 Imidazo[2,1-c][1,2,4]triazin-4-amine CAS No. 253878-27-2](/img/structure/B13110337.png)
Imidazo[2,1-c][1,2,4]triazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[2,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-c][1,2,4]triazin-4-amine typically involves multi-component reactions. One common method involves the reaction of 5,6-diphenyl-1,2,4-triazin-3-amine with various aromatic aldehydes and cyclohexyl isocyanide . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[2,1-c][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
Imidazo[2,1-c][1,2,4]triazin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: It shows promise as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of imidazo[2,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: Another fused heterocyclic compound with similar biological activities.
Imidazo[2,1-b][1,3]thiazine: Known for its bioactive properties, including antimicrobial and anticancer activities.
Uniqueness
Imidazo[2,1-c][1,2,4]triazin-4-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
253878-27-2 |
|---|---|
Formule moléculaire |
C5H5N5 |
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
imidazo[2,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-8-9-5-7-1-2-10(4)5/h1-3H,6H2 |
Clé InChI |
VRAHLJWOTYKZBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CN=NC2=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
